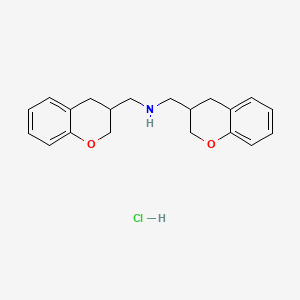![molecular formula C11H15N3O2 B14012393 N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide CAS No. 7403-73-8](/img/structure/B14012393.png)
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazinecarbonyl group attached to an ethyl chain, which is further connected to a phenyl-acetamide moiety. The presence of both hydrazine and phenyl groups in its structure makes it a versatile compound for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide typically involves the reaction of hydrazine with an appropriate acyl chloride or ester. One common method is to react hydrazine with 2-phenyl-acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学的研究の応用
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl-acetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate: Similar in having a hydrazinecarbonyl group but differs in the presence of a tert-butyl and hydroxy-ethyl group.
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide: Contains a methoxy-phenyl group instead of a phenyl group.
Uniqueness
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide is unique due to its combination of hydrazine and phenyl-acetamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
7403-73-8 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
N-(1-hydrazinyl-1-oxopropan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(11(16)14-12)13-10(15)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
AIVATSUHQJPGDE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NN)NC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
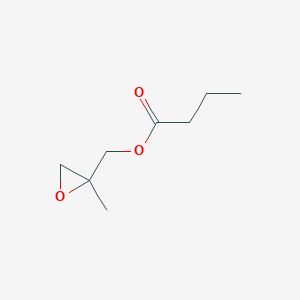
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
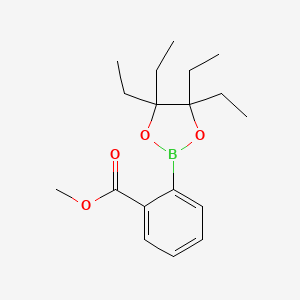
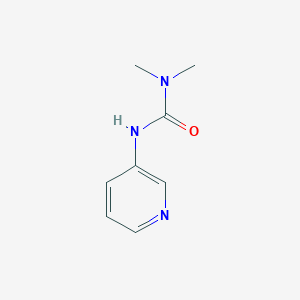
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
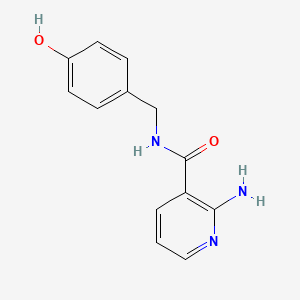
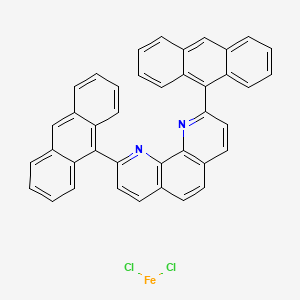
![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
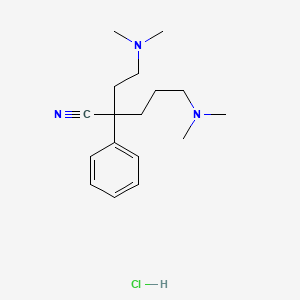
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
